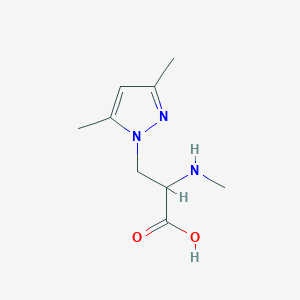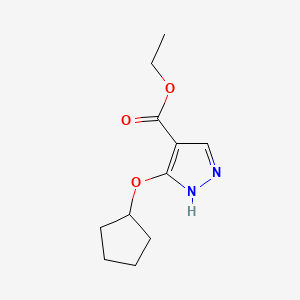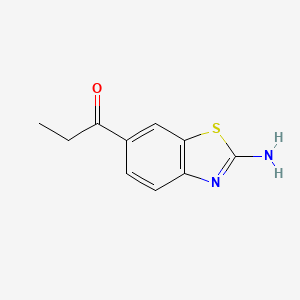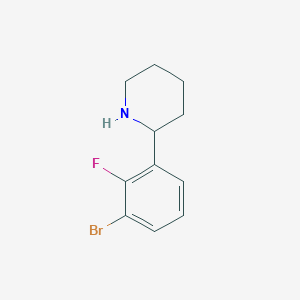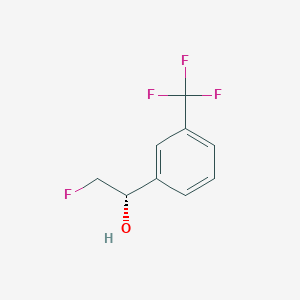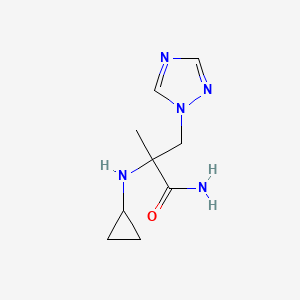
2-(Cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that features a cyclopropylamino group, a methyl group, and a 1,2,4-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and formamide.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with an appropriate intermediate, often under basic conditions.
Attachment of the methyl group: This can be done through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to the presence of the 1,2,4-triazole ring.
Agrochemistry: The compound is investigated for its potential use as a fungicide and herbicide.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that are crucial for the survival and proliferation of pathogens or cancer cells.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or cell wall synthesis in pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a 1,2,4-triazole ring.
Anastrozole: An anticancer agent that inhibits aromatase and contains a 1,2,4-triazole ring.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the cyclopropylamino group, which may confer additional biological activity and specificity compared to other triazole-containing compounds .
Eigenschaften
Molekularformel |
C9H15N5O |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C9H15N5O/c1-9(8(10)15,13-7-2-3-7)4-14-6-11-5-12-14/h5-7,13H,2-4H2,1H3,(H2,10,15) |
InChI-Schlüssel |
CURANPFHGDVIBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC=N1)(C(=O)N)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


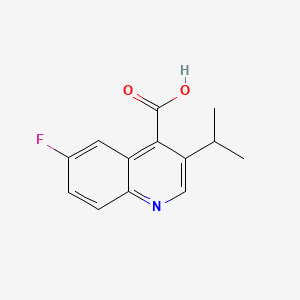
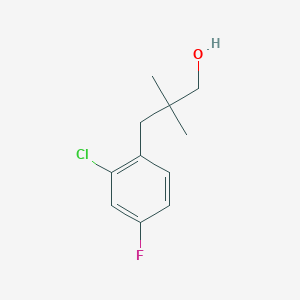
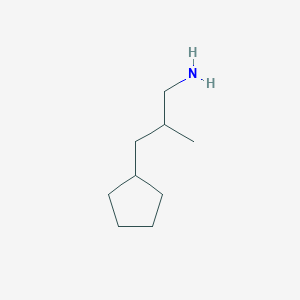
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
